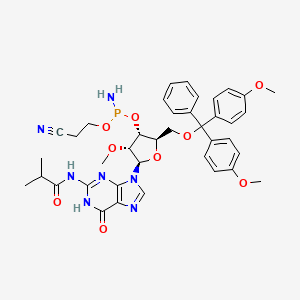
1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClO2S and a molecular weight of 258.76 g/mol . This compound is characterized by the presence of a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one typically involves the reaction of 2-ethoxy-4-(methylthio)benzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper control of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 1-azido-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one.
Oxidation: Formation of 1-chloro-1-(2-ethoxy-4-(methylsulfinyl)phenyl)propan-2-one.
Reduction: Formation of 1-chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-ol.
Scientific Research Applications
1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. The ethoxy and methylthio groups can influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1-(2-ethoxy-5-(methylthio)phenyl)propan-2-one: Similar structure but with the methylthio group at a different position.
1-Chloro-1-(2-methoxy-4-(methylthio)phenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
1-Chloro-1-(2-ethoxy-4-(methylthio)phenyl)propan-2-one is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The combination of the chloro, ethoxy, and methylthio groups provides a distinct set of properties that can be leveraged in various chemical and biological contexts.
Properties
Molecular Formula |
C12H15ClO2S |
|---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
1-chloro-1-(2-ethoxy-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClO2S/c1-4-15-11-7-9(16-3)5-6-10(11)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
InChI Key |
DPXRBUGTMVGXES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)SC)C(C(=O)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


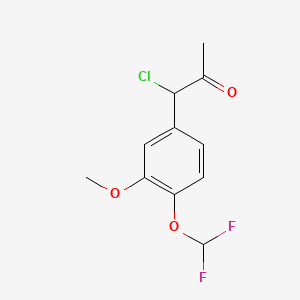
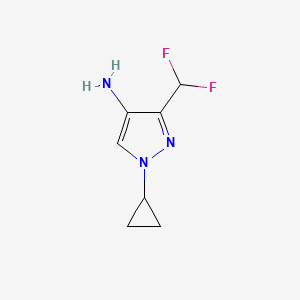
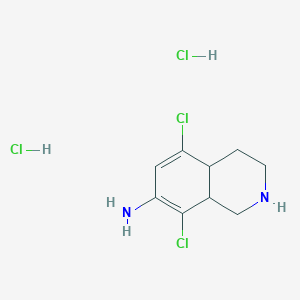

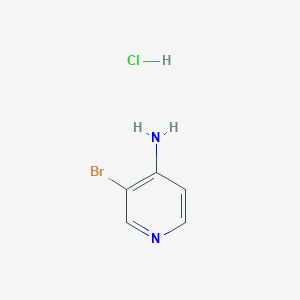
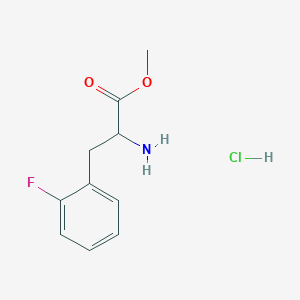
![4-hydroxy-5-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-6-one](/img/structure/B14042395.png)




![2,4-Dichloroimidazo[2,1-F][1,2,4]triazine-7-carbonitrile](/img/structure/B14042421.png)
